![molecular formula C11H15NO3 B14178448 Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 864954-26-7](/img/structure/B14178448.png)
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-
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Overview
Description
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- is a chemical compound with the molecular formula C11H15NO3 It is a derivative of benzamide, characterized by the presence of a hydroxy group and a hydroxymethyl group attached to the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- typically involves the reaction of benzoyl chloride with (1S,2R)-2-hydroxy-1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitrobenzamides or sulfonylbenzamides.
Scientific Research Applications
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The hydroxy and hydroxymethyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzoyl-D-threoninol
- N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]benzamide
Uniqueness
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities .
Biological Activity
Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-, is a compound belonging to the benzamide class, which typically exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C_{11}H_{15}N_{1}O_{3}
- Molecular Weight : Approximately 215.25 g/mol
- Structure : The compound features a hydroxymethyl group and a hydroxy group attached to a propyl chain, which contributes to its unique biological properties.
Benzamide derivatives often act as inhibitors of various biological targets. Specifically, Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- has been identified as an inhibitor of the P2X7 receptor , which plays a crucial role in inflammatory processes and pain signaling. This inhibition suggests potential applications in treating chronic pain and inflammatory diseases .
Table 1: Biological Targets and Activities
Target | Activity Description |
---|---|
P2X7 Receptor | Inhibition may reduce inflammation and pain signaling |
Cancer Cell Lines | Potential anti-cancer activity through modulation of signaling pathways |
Neuroprotective Effects | Possible protective effects against neurodegenerative conditions |
Research Findings
Several studies have investigated the biological activity of benzamide derivatives:
- Anti-inflammatory Properties : Research indicates that compounds inhibiting P2X7 receptors can mitigate inflammatory responses, making them candidates for treating conditions like arthritis and neuropathic pain .
- Anti-cancer Activity : Some benzamide derivatives have shown promise in cancer therapy by modulating cellular pathways involved in tumor growth. For instance, compounds structurally similar to Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Neuroprotective Effects : The compound's ability to interact with cellular signaling pathways suggests it may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .
Case Study 1: P2X7 Receptor Inhibition
In a study examining the effects of benzamide derivatives on the P2X7 receptor, it was found that specific structural modifications enhanced binding affinity and inhibitory potency. These modifications included the addition of hydroxymethyl groups that improved interaction with the receptor's active site .
Case Study 2: Anti-cancer Activity
A series of benzamide derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Among these, Benzamide, N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)propyl]- demonstrated significant inhibition of cell proliferation in vitro, suggesting its potential as an anti-cancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives. The presence of hydroxyl and hydroxymethyl groups has been linked to enhanced biological efficacy:
- Hydroxymethyl Group : Increases solubility and enhances interaction with biological targets.
- Hydroxy Group : Contributes to hydrogen bonding capabilities, improving binding affinity.
Table 2: Comparison of Structural Variants
Compound Name | Unique Features | Biological Activity |
---|---|---|
Benzamide, N-(2-hydroxy-2-phenylethyl)-3-(1H-pyrrol-1-yl)benzamide | Contains a pyrrole ring | Enhanced anti-cancer activity |
(R)-N-(1,4-dihydroxybutan-2-yl)benzamide | Diol structure | Improved solubility |
4-chloro-benzamides with heteroaryl rings | Diverse functional groups | Moderate to high kinase inhibition |
Properties
CAS No. |
864954-26-7 |
---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxybutan-2-yl]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8-,10+/m1/s1 |
InChI Key |
HRJKQWCNQJAYRH-SCZZXKLOSA-N |
Isomeric SMILES |
C[C@H]([C@H](CO)NC(=O)C1=CC=CC=C1)O |
Canonical SMILES |
CC(C(CO)NC(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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